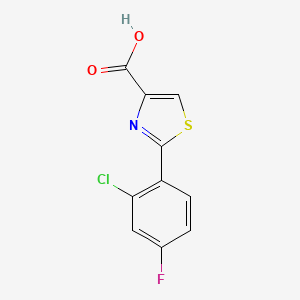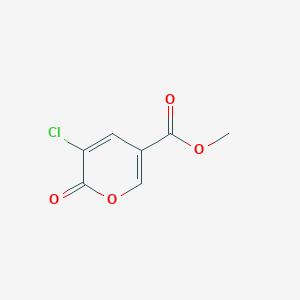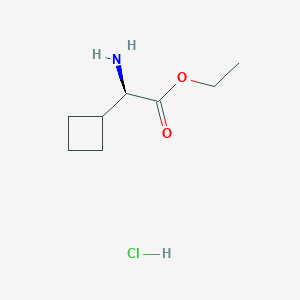
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, 3-hydroxy-4-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the aldol condensation and reduction steps to ensure high yield and purity.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to neurotransmitter synthesis and degradation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: Lacks the methyl group on the phenyl ring.
Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: The hydroxyl group is positioned differently on the phenyl ring.
Uniqueness
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is unique due to the presence of both the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H16ClNO3 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7-3-4-8(6-10(7)13)5-9(12)11(14)15-2;/h3-4,6,9,13H,5,12H2,1-2H3;1H/t9-;/m0./s1 |
Clé InChI |
INFCBMKBVFLXAL-FVGYRXGTSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)O.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)


![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)



![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)


![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)


